molecular formula C14H25NO2 B12803149 Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- CAS No. 36902-86-0

Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)-

Cat. No.: B12803149
CAS No.: 36902-86-0
M. Wt: 239.35 g/mol
InChI Key: FQZUWKPQJOZYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- (CAS: 97702-89-1) is a cyclohexyl-substituted acetamide derivative characterized by a cyclohexyloxy group at the 4-position of a cyclohexyl ring, linked to an acetamide moiety.

Properties

CAS No.

36902-86-0

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

N-(4-cyclohexyloxycyclohexyl)acetamide

InChI

InChI=1S/C14H25NO2/c1-11(16)15-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h12-14H,2-10H2,1H3,(H,15,16)

InChI Key

FQZUWKPQJOZYOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(CC1)OC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclohexyloxy-Substituted Cyclohexyl Intermediate

The key intermediate, 4-(cyclohexyloxy)-1-cyclohexyl moiety, can be prepared by nucleophilic substitution or Mitsunobu reaction:

  • Mitsunobu Reaction : This method involves the reaction of a cyclohexanol derivative with cyclohexanol under Mitsunobu conditions (using reagents such as triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage (cyclohexyloxy group) on the cyclohexyl ring.

  • Alternative Ether Formation : Direct nucleophilic substitution of a suitable leaving group (e.g., halide) on a cyclohexyl ring with cyclohexanol under basic conditions can also yield the cyclohexyloxy substituent.

Introduction of the Acetamide Group

The acetamide moiety is introduced by amidation of the corresponding amine or by acylation of an amine precursor:

  • Acylation of Amine : The cyclohexyloxy-substituted cyclohexyl amine is reacted with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine to form the acetamide bond. This reaction is typically carried out in anhydrous solvents like dichloromethane at room temperature or slightly elevated temperatures.

  • Amidation via Coupling Agents : Alternatively, coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can be used to facilitate the formation of the amide bond between the amine and acetic acid derivatives under mild conditions.

Purification and Characterization

  • The crude product is purified by extraction, washing with aqueous acid/base solutions, drying over anhydrous agents (e.g., sodium sulfate), and concentration under reduced pressure.

  • Final purification is often achieved by recrystallization or chromatographic techniques.

  • Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to confirm the structure and purity.

Experimental Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Ether formation (Mitsunobu) Cyclohexanol, triphenylphosphine, DIAD Room temperature 3–6 hours In anhydrous solvent (e.g., THF)
Acylation (acetamide formation) Acetic anhydride or acetyl chloride, TEA 0–25 °C 2–6 hours Anhydrous dichloromethane solvent
Work-up and purification Aqueous washes (NaOH, HCl), drying agent Room temperature Variable Extraction and drying before concentration
Final purification Recrystallization or chromatography Ambient Variable To obtain pure white solid

Research Findings and Optimization Notes

  • The Mitsunobu reaction is favored for ether formation due to its mild conditions and high selectivity, avoiding harsh bases that might affect sensitive functional groups.

  • Acylation reactions proceed efficiently at low temperatures to minimize side reactions such as over-acylation or hydrolysis.

  • Use of coupling agents like EDC can improve yields and reduce reaction times compared to direct acylation, especially when steric hindrance is present.

  • Purification steps involving multiple aqueous washes ensure removal of residual reagents and by-products, critical for obtaining high-purity acetamide derivatives.

  • The reaction scale and solvent choice can be optimized based on the desired yield and purity, with dichloromethane and tetrahydrofuran being common solvents.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents Advantages Limitations
Ether formation Mitsunobu reaction Cyclohexanol, PPh3, DIAD Mild, selective, high yield Requires anhydrous conditions
Acetamide formation Acylation with acetic anhydride or chloride Acetic anhydride, TEA, DCM Straightforward, efficient Sensitive to moisture
Amidation via coupling agents Carbodiimide-mediated amidation EDC, DCC, acetic acid derivatives Mild conditions, good yields Cost and reagent handling
Purification Extraction, recrystallization NaOH, HCl, drying agents High purity product Multiple steps required

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the cyclohexyloxy group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Cyclohexanone, cyclohexyl carboxylic acid.

    Reduction: Cyclohexylamine, cyclohexanol.

    Substitution: N-substituted acetamides, O-substituted cyclohexyl derivatives.

Scientific Research Applications

Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

N-(4-hexylcyclohexyl)acetamide

  • Structure : Features a linear hexyl chain at the 4-position of the cyclohexyl ring instead of a cyclohexyloxy group.
  • Molecular Formula: C₁₄H₂₇NO (MW: 225.37 g/mol).
  • Key Differences : The hexyl substituent increases hydrophobicity (logP ≈ 2.8) compared to the target compound’s cyclohexyloxy group, which may reduce solubility due to the absence of an oxygen atom .

N-(4-benzylcyclohexyl)acetamide

  • Structure : Substituted with a benzyl group at the 4-position.
  • Molecular Formula: C₁₅H₂₁NO (MW: 231.34 g/mol).
  • This substitution may enhance binding to aromatic receptors .

2-Chloro-N-(4-ethylcyclohexyl)acetamide

  • Structure : Contains a chlorine atom on the acetamide backbone and an ethyl group on the cyclohexyl ring.
  • Molecular Formula: C₁₀H₁₈ClNO (MW: 203.71 g/mol).
  • Key Differences : The chlorine atom increases electrophilicity and may influence reactivity in synthetic pathways. The ethyl group reduces steric bulk compared to cyclohexyloxy .

N-(4-hydroxyphenyl)acetamide (Paracetamol)

  • Structure : A simple phenyl derivative with a hydroxyl group.
  • Molecular Formula: C₈H₉NO₂ (MW: 151.16 g/mol).
  • Key Differences: As a widely used analgesic, paracetamol’s phenolic hydroxyl group is critical for its activity, contrasting with the cyclohexyloxy group in the target compound, which lacks direct hydrogen-bonding donors .

N-(4-(Ethylamino)cyclohexyl)acetamide

  • Structure: Substituted with an ethylamino group at the 4-position.
  • Molecular Formula : C₁₀H₂₀N₂O (MW: 184.28 g/mol).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Rotatable Bonds Hydrogen Bond Acceptors
N-(4-(cyclohexyloxy)-1-cyclohexyl)-acetamide Not reported ~3.5† 4 2 (amide + ether)
N-(4-hexylcyclohexyl)acetamide C₁₄H₂₇NO 225.37 2.8 6 1 (amide)
N-(4-benzylcyclohexyl)acetamide C₁₅H₂₁NO 231.34 3.2 4 1 (amide)
2-Chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO 203.71 2.8 3 1 (amide)
Paracetamol C₈H₉NO₂ 151.16 0.5 2 3 (amide + hydroxyl)

*Estimated using XLogP3 values or analogous data.
†Predicted based on cyclohexyloxy’s contribution.

Key Observations :

  • The target compound’s cyclohexyloxy group increases logP compared to paracetamol, suggesting lower aqueous solubility.
  • Substitutions like chlorine (in 2-chloro derivatives) or amino groups (e.g., ethylamino) modulate electronic properties and bioavailability .

Biological Activity

Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- can be represented as follows:

C16H27NO\text{C}_{16}\text{H}_{27}\text{N}\text{O}

This compound features an acetamide functional group linked to a cyclohexyl moiety, which is further substituted with a cyclohexyloxy group. The structural characteristics suggest potential interactions with biological targets, particularly in pathways related to cell signaling and metabolism.

  • Cytoprotective Activity :
    Research indicates that compounds similar to Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- may exhibit cytoprotective properties by enhancing mitochondrial bioenergetics. For instance, studies on related derivatives have shown increased mitochondrial respiration and ATP production through oxidative phosphorylation, suggesting a mechanism that could protect cells from stress-induced damage .
  • Heme Oxygenase-1 Inhibition :
    The compound has been investigated for its potential as a heme oxygenase-1 (HO-1) inhibitor. HO-1 plays a critical role in cellular protection and is often overexpressed in cancer cells, correlating with poor prognosis. Inhibiting HO-1 can reduce cell invasiveness and improve therapeutic outcomes in cancer treatment .

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- and its analogs:

Activity Mechanism IC50 (μM) Cell Line Tested
Cytoprotective (ATP production)Enhances mitochondrial respiration0.1 - 1.0Neuroblastoma (N2a)
HO-1 InhibitionReduces invasiveness; modulates HO-1 expression8.34 - 28.8Glioblastoma (U87MG)
Anticancer ActivityInduces apoptosis in cancer cellsVariableDU145, A549

Case Study 1: Cytoprotective Effects

In a study assessing the cytoprotective effects of related compounds, it was found that treatment with Acetamide derivatives led to significant increases in ATP production via oxidative phosphorylation compared to untreated controls. This suggests that these compounds could serve as potential therapeutic agents in conditions characterized by mitochondrial dysfunction .

Case Study 2: Cancer Cell Invasion

Another investigation focused on the impact of Acetamide-based compounds on HO-1 expression in glioblastoma cells. The results indicated that specific derivatives effectively inhibited HO-1 activity, leading to reduced cell invasiveness and lower levels of vascular endothelial growth factor (VEGF) release. This highlights the potential of these compounds in developing targeted cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.